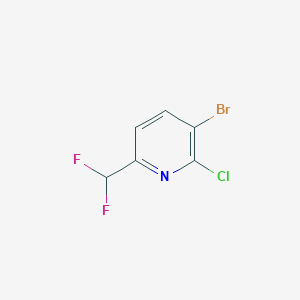
3-Bromo-2-chloro-6-(difluorométhyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-6-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrClF2N and a molecular weight of 242.45 g/mol . This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses .
Applications De Recherche Scientifique
3-Bromo-2-chloro-6-(difluoromethyl)pyridine has several applications in scientific research:
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of various pharmaceutical and agrochemical products , suggesting that its targets could be diverse and dependent on the specific derivative being synthesized.
Mode of Action
It is known to be a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group in the compound could potentially enhance the biological activity of the final product by influencing its physicochemical properties .
Biochemical Pathways
Given its use in the synthesis of various pharmaceutical and agrochemical products , it can be inferred that the compound may influence a wide range of biochemical pathways depending on the specific derivative and its intended use.
Pharmacokinetics
The compound’s pharmacokinetic properties would likely depend on the specific pharmaceutical or agrochemical product it is used to synthesize .
Result of Action
As a key structural motif in active agrochemical and pharmaceutical ingredients , its effects would likely be diverse and dependent on the specific derivative and its intended use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 3-Bromo-2-chloro-6-(difluoromethyl)pyridine .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
- 2-Chloro-3-bromo-6-(difluoromethyl)pyridine
- 3-Bromo-4,6-dichloro-2-(difluoromethyl)pyridine
Uniqueness
3-Bromo-2-chloro-6-(difluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with a difluoromethyl group. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate in various synthetic applications .
Propriétés
IUPAC Name |
3-bromo-2-chloro-6-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLVLEFBHDUOQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














